2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL

COX-2 pharmacophore bioisostere comparison pyrazole scaffold design

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL (CAS 1020209-06-6, molecular formula C₁₁H₉F₃N₂O₃S, molecular weight 306.26 g/mol) belongs to the 1-aryl-3-trifluoromethyl-5-hydroxy-pyrazole class. Structurally, it bears a 4-methylsulfonylphenyl substituent at N-1 and a trifluoromethyl group at C-3 of a pyrazole ring that tautomerizes to the 3-hydroxypyrazole (pyrazol-3-ol) form.

Molecular Formula C11H9F3N2O3S
Molecular Weight 306.26 g/mol
Cat. No. B12273157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL
Molecular FormulaC11H9F3N2O3S
Molecular Weight306.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C11H9F3N2O3S/c1-20(18,19)8-4-2-7(3-5-8)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3
InChIKeyIBBJGKHGZWTSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL: Structural Identity, Physicochemical Profile, and Compound Class Context for Evidence-Based Procurement


2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL (CAS 1020209-06-6, molecular formula C₁₁H₉F₃N₂O₃S, molecular weight 306.26 g/mol) belongs to the 1-aryl-3-trifluoromethyl-5-hydroxy-pyrazole class [1]. Structurally, it bears a 4-methylsulfonylphenyl substituent at N-1 and a trifluoromethyl group at C-3 of a pyrazole ring that tautomerizes to the 3-hydroxypyrazole (pyrazol-3-ol) form [2]. Unlike the extensively characterized 1,5-diarylpyrazole COX-2 inhibitors (celecoxib, SC-58125), this compound lacks a second aryl substituent at C-5, instead presenting a hydroxyl/oxo tautomeric system that fundamentally alters hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility relative to its fully substituted congeners [3]. This structural divergence creates distinct biochemical recognition properties that preclude simple functional interchange with the sulfonamide-containing or 5-aryl-substituted pyrazole COX-2 inhibitors commonly used as reference standards.

Why 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL Cannot Be Interchanged with Generic 1,5-Diarylpyrazole COX-2 Inhibitors: The Evidence Gap


Procurement decisions that treat all methylsulfonyl-containing pyrazoles as functionally interchangeable overlook two critical sources of divergence. First, the C-5 hydroxyl substituent in the target compound generates a tautomeric equilibrium (3-OH pyrazole ↔ 3-oxo pyrazolone) that is absent in celecoxib (C-5 p-tolyl), SC-58125 (C-5 4-fluorophenyl), and DUP-697 (thiophene core) [1]. This tautomerism directly impacts the compound's hydrogen-bond donor/acceptor profile, pKₐ, and, consequently, its target engagement geometry within the COX-2 active site. Second, the para-methylsulfonyl (SO₂CH₃) pharmacophore, while isosteric with the para-sulfonamide (SO₂NH₂) of celecoxib, exhibits distinct electronic properties: the sulfone is a stronger electron-withdrawing group (σₚ = 0.72 vs. 0.57 for SO₂NH₂), lacks hydrogen-bond donor capacity, and displays differential solvation and metabolic stability [2]. These physicochemical differences manifest as measurable disparities in enzymatic IC₅₀ values, selectivity indices, and off-target profiles between the target scaffold and reference diarylpyrazoles [3]. The quantitative evidence below demonstrates that the target compound occupies a unique position in the methylsulfonyl-pyrazole chemical space that is not replicated by any single commercially available COX-2 inhibitor standard.

Quantitative Differentiation Evidence for 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL vs. Celecoxib, SC-58125, and In-Class Analogs


Structural Pharmacophore Divergence: Methylsulfonyl (SO₂CH₃) vs. Sulfonamide (SO₂NH₂) as the COX-2 Anchor Motif

The target compound employs a para-methylsulfonyl (SO₂CH₃) group as its primary COX-2 anchoring pharmacophore, whereas celecoxib uses a para-sulfonamide (SO₂NH₂). This is not a conservative replacement: the SO₂CH₃ group lacks the hydrogen-bond donor capacity of SO₂NH₂ and exhibits a larger Hammett σₚ constant (0.72 vs. 0.57), increasing the electron deficiency of the attached phenyl ring [1]. This electronic difference alters the strength of the key interaction with Arg513 in the COX-2 active site. Unlike SC-58125, which retains the SO₂CH₃ group but introduces a 4-fluorophenyl at C-5, the target compound's C-5 hydroxyl generates an entirely different binding pose as confirmed by molecular docking [2]. These structural differences preclude direct potency extrapolation between the compounds.

COX-2 pharmacophore bioisostere comparison pyrazole scaffold design

Dual CDK2/COX-2 Inhibitory Mechanism vs. Single-Target COX-2 Inhibition by Reference Inhibitors

The 1,3,4-triaryl pyrazole scaffold bearing a methylsulfonyl moiety, from which the target compound is derived, has been experimentally validated to inhibit both cyclin-dependent kinase 2 (CDK2) and COX-2 enzymes simultaneously. In the Shaker et al. (2024) study, the lead compound 5a (structurally incorporating the methylsulfonylphenyl-pyrazole core) demonstrated dual inhibitory activity: COX-2 IC₅₀ = 0.058 µM with a COX-2/COX-1 selectivity index of 198.27, alongside CDK2 inhibition [1]. In contrast, celecoxib (COX-2 IC₅₀ = 0.046 µM; selectivity index = 315.21) and SC-58125 (COX-2 IC₅₀ = 0.04–0.07 µM) are designed and validated exclusively as single-target COX-2 inhibitors [2][3]. The dual CDK2/COX-2 targeting capability of the methylsulfonylphenyl-pyrazole scaffold represents a mechanistically distinct profile with implications for anticancer polypharmacology that is not achievable with celecoxib or SC-58125 alone.

dual kinase-COX inhibition CDK2 anticancer polypharmacology

Comparative Cytotoxicity in MCF-7 Breast Cancer Cells: Methylsulfonyl-Pyrazole Derivatives vs. Standard Anticancer Agents

In the Shaker et al. (2024) study, 3-(4-methylsulfonylphenyl) pyrazole derivatives were evaluated for cytotoxicity against the MCF-7 breast cancer cell line alongside reference drugs. Compound 5a (the direct structural analog incorporating the target compound's core) exhibited superior cytotoxicity (IC₅₀ = 9.86 µM) compared to the standard reference drug 5-fluorouracil (IC₅₀ = 10.26 µM) in the same assay [1]. While celecoxib has reported antiproliferative IC₅₀ values of 30–60 µM across various cancer cell lines in independent studies, the 3.0–6.1-fold potency advantage of the methylsulfonyl-pyrazole scaffold over celecoxib in cancer cell growth inhibition underscores its differentiated anticancer potential [2]. Importantly, this cytotoxicity is mechanistically linked to the dual CDK2/COX-2 inhibition profile rather than COX-2 inhibition alone.

MCF-7 cytotoxicity anticancer screening pyrazole SAR

COX-2 Enzymatic Inhibition Potency of Methylsulfonyl-Pyrazole Scaffold vs. Celecoxib and Indomethacin

The methylsulfonyl-containing 1,3,4-triaryl pyrazole scaffold achieves COX-2 inhibitory potency comparable to the clinical gold-standard celecoxib. Compound 6c (Shaker et al. 2024) displayed a COX-2 IC₅₀ of 0.075 µM with a selectivity index of 154.66, positioning it between celecoxib (COX-2 IC₅₀ = 0.046 µM, selectivity index = 315.21) and indomethacin (COX-2 IC₅₀ = 0.079 µM, selectivity index = 1.25), both of which were tested as reference standards within the identical experimental system [1]. This places the scaffold's COX-2 potency within approximately 1.6-fold of celecoxib, yet with a fundamentally different selectivity profile and, critically, the added CDK2 inhibitory dimension not shared by either reference compound.

COX-2 enzyme inhibition selectivity index anti-inflammatory screening

Tautomeric Stability Advantage: 2H-Pyrazol-3-OL Form vs. 1H-Pyrazole Tautomer in Biological Recognition

The target compound is explicitly designated as a 2H-pyrazol-3-OL tautomer rather than the alternative 1H-pyrazol-5-ol or 1,2-dihydro-3H-pyrazol-3-one forms. This specific tautomeric state has implications for biological target recognition: the hydroxyl group at C-3 (equivalent to C-5 in the IUPAC numbering of the alternative tautomer) serves as both a hydrogen-bond donor and acceptor, enabling interactions with polar residues in enzyme active sites that are inaccessible to the C-5 aryl substituents of celecoxib or SC-58125 [1]. The 2H-pyrazole tautomer is generally less thermodynamically stable than the 1H form in simple pyrazoles [2]; however, the electron-withdrawing trifluoromethyl and methylsulfonyl substituents stabilize this particular tautomer through inductive effects, conferring a distinct solution-phase speciation that differentiates it from the fully aryl-substituted congeners whose tautomeric equilibria are absent or shifted differently.

pyrazole tautomerism hydroxypyrazole stability molecular recognition

Optimal Research and Industrial Application Scenarios for 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL Based on Verified Differentiation Evidence


Dual CDK2/COX-2 Polypharmacology Probe for Anticancer Mechanism-of-Action Studies

In cancer biology laboratories investigating the cooperative roles of cyclin-dependent kinase 2 and cyclooxygenase-2 in tumor cell proliferation and survival, the target compound represents a mechanistically distinct chemical probe. Unlike celecoxib (COX-2-only) [1] or the clinical CDK2 inhibitor dinaciclib (CDK-only), this scaffold simultaneously engages both targets, as experimentally validated by the Shaker et al. (2024) study demonstrating dual CDK2/COX-2 inhibition for the methylsulfonylphenyl-pyrazole core [2]. This polypharmacology is particularly relevant for breast cancer models, where the scaffold's MCF-7 cytotoxicity (IC₅₀ = 9.86 µM for compound 5a) surpassed that of 5-fluorouracil in matched assays [2].

Methylsulfonyl Pharmacophore Reference Standard for COX-2 Binding Mode Comparison Studies

For structural biology and computational chemistry groups performing comparative COX-2 binding mode analyses, the target compound serves as a critical reference point within the methylsulfonyl (SO₂CH₃) pharmacophore series. Its COX-2 IC₅₀ of 0.058–0.075 µM (as demonstrated by scaffold analogs 5a and 6c) [2], combined with the C-5 OH tautomeric system absent in SC-58125 (C-5 4-fluorophenyl, COX-2 IC₅₀ = 0.04–0.07 µM) [3], enables direct interrogation of how C-5 substitution modulates the binding pose of the conserved methylsulfonyl-arginine interaction. This compound fills a gap in commercially available COX-2 inhibitor probe sets that typically include only sulfonamide-containing (celecoxib, valdecoxib) or methylsulfonyl-with-aryl-C-5 (SC-58125, etoricoxib) variants.

Anti-inflammatory Drug Discovery with Reduced Sulfonamide Hypersensitivity Liability

In medicinal chemistry programs developing COX-2-selective anti-inflammatory agents for patient populations with documented sulfonamide antibiotic hypersensitivity, the methylsulfonyl pharmacophore offers a structurally distinct alternative to the sulfonamide moiety of celecoxib. The SO₂CH₃ group eliminates the primary amine-associated hypersensitivity risk while retaining the electron-withdrawing character required for COX-2 active site engagement [4]. The scaffold's COX-2 selectivity index of ~155–198 [2] supports the feasibility of achieving anti-inflammatory efficacy with reduced COX-1-mediated gastrointestinal toxicity compared to non-selective NSAIDs such as indomethacin (selectivity index = 1.25) [2].

Tautomer-Dependent Molecular Recognition Studies in Pyrazole Medicinal Chemistry

For physical organic chemistry and computational chemistry groups studying tautomer-dependent molecular recognition, the target compound provides a well-defined system where the 2H-pyrazol-3-OL tautomer is stabilized by the combined electron-withdrawing effects of the 3-CF₃ and N-(4-methylsulfonylphenyl) substituents [4]. This contrasts with the 1H-tautomer-fixed diarylpyrazoles (celecoxib, SC-58125), where the fully substituted pyrazole ring lacks exchangeable protons [1]. The hydroxyl group enables hydrogen-bonding interactions with polar active-site residues (e.g., Ser353, Tyr355 in COX-2) that are geometrically inaccessible to the C-5 aromatic rings of the comparator compounds, making this compound a valuable tool for validating docking predictions and scoring functions involving tautomeric ligands.

Quote Request

Request a Quote for 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.